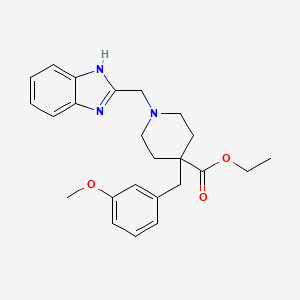![molecular formula C21H25N3O2 B4260325 N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide](/img/structure/B4260325.png)
N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide
Descripción general
Descripción
N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide (abbreviated as CPI) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of isonicotinamide derivatives and has been studied extensively for its ability to modulate various biological processes.
Mecanismo De Acción
N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide exerts its biological effects by binding to the active site of HDACs and sirtuins, thereby inhibiting their activity. This leads to alterations in gene expression and other cellular processes, which can have downstream effects on various physiological functions.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biological processes, including cell proliferation, differentiation, and apoptosis. It has also been shown to have anti-inflammatory and neuroprotective effects. Additionally, this compound has been studied for its potential applications in cancer therapy, as it can induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide in scientific research is its high specificity for HDACs and sirtuins, which allows for targeted modulation of these enzymes. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for in vivo studies. However, one limitation of using this compound is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several potential future directions for research involving N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms underlying this compound's effects on various biological processes. Finally, the development of more cost-effective synthesis methods for this compound could increase its accessibility for scientific research.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and sirtuins. These enzymes play important roles in various biological processes, including gene expression, DNA repair, and cell cycle regulation.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15(24-10-12-26-13-11-24)16-2-4-17(5-3-16)20-14-18(8-9-22-20)21(25)23-19-6-7-19/h2-5,8-9,14-15,19H,6-7,10-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRCKOPSHGSUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)NC3CC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-dimethyl-4-{[methyl(quinolin-5-ylmethyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4260245.png)
![6-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4260262.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4260268.png)
![4-[4-(2-methoxyethoxy)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B4260275.png)

![1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine](/img/structure/B4260288.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-3-yl)acetamide](/img/structure/B4260295.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)propanamide](/img/structure/B4260302.png)
![N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B4260309.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-fluorobenzyl)benzamide](/img/structure/B4260333.png)
![2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4260341.png)
![2-{methyl[(5-phenylisoxazol-3-yl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B4260344.png)
![4-(3-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B4260347.png)
